molecular formula C10H11N3O B7567755 N-(1H-indazol-3-yl)propanamide

N-(1H-indazol-3-yl)propanamide

Cat. No.: B7567755
M. Wt: 189.21 g/mol
InChI Key: CHYLQLIRBYXXPN-UHFFFAOYSA-N
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Description

N-(1H-indazol-3-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates the 1H-indazole moiety, a privileged scaffold in pharmaceutical development known for its versatile biological activity. Indazole derivatives are extensively investigated for their potential as kinase inhibitors, with numerous analogs, such as 5-substituted indazoles, being explored for this purpose . The propanamide linker is a common feature in many bioactive molecules, serving as a key connector that can influence the compound's overall conformation and binding affinity to biological targets. Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules. It can be used to develop novel chemical entities for probing biological pathways, particularly in oncology research . While the exact physicochemical properties are specific to each compound, related indazole-propanamide structures typically exhibit molecular weights in the range of 280-370 g/mol and logP values suggesting moderate solubility, which are important factors for in vitro assay planning . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle the material with appropriate safety precautions, referencing the available safety data sheets for guidance.

Properties

IUPAC Name

N-(1H-indazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9(14)11-10-7-5-3-4-6-8(7)12-13-10/h3-6H,2H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLQLIRBYXXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation with Propionyl Chloride

The most straightforward method involves reacting 1H-indazol-3-amine with propionyl chloride in the presence of a base. This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) to neutralize HCl byproducts. For instance, a study on FP-2 inhibitors demonstrated that coupling tryptophan derivatives with amines using ethylcarbodiimide (EDCI) and Et₃N in DCM achieved yields exceeding 80%. Adapting this protocol:

  • Reaction Conditions :

    • 1H-Indazol-3-amine (1 equiv), propionyl chloride (1.2 equiv), Et₃N (2 equiv), DCM, 0°C → 25°C, 12–24 hours.

    • Yield : ~75–85% after column chromatography.

Microwave-Assisted Acylation

Microwave irradiation significantly reduces reaction times. A library of N¹-acylated indoles was synthesized using BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as a coupling agent under microwave conditions. For N-(1H-indazol-3-yl)propanamide:

  • Reaction Conditions :

    • 1H-Indazol-3-amine (1 equiv), propionic acid (1.2 equiv), BOP-Cl (1.5 equiv), Et₃N (3 equiv), DCM, microwave irradiation at 80°C for 10 minutes.

    • Yield : ~90% with minimal by-products.

Solid-Phase Synthesis for High-Throughput Production

Parallel synthesis methods, as demonstrated for indole derivatives, enable scalable production. Using Wang resin-bound 1H-indazol-3-amine:

  • Resin Activation : Treat the resin with propionic acid and DIC (N,N'-diisopropylcarbodiimide) in DMF.

  • Cleavage : Release the product using trifluoroacetic acid (TFA).

  • Yield : ~70–75% with >95% purity.

Optimization Challenges and Solutions

Regioselectivity in Acylation

The 1H-indazole exists in equilibrium with its 2H-tautomer, leading to potential acylation at the 1-position nitrogen. To suppress this:

  • Use polar aprotic solvents (e.g., DMF) at low temperatures (0–5°C).

  • Introduce electron-withdrawing groups on the indazole to stabilize the 3-position amine.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:3 → 1:1) effectively separates the product from unreacted amine and acylating agent.

  • Recrystallization : Ethanol/water mixtures (4:1) yield crystalline this compound with >98% purity.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Direct AcylationDCM, Et₃N, 25°C, 24h75–8590–95Moderate
Microwave-AssistedDCM, BOP-Cl, 80°C, 10min85–9095–98High
Reductive AminationRaney Ni, H₂, THF, 50°C65–7085–90Low
Solid-Phase SynthesisWang resin, DIC, DMF70–75>95High

Chemical Reactions Analysis

Types of Reactions: N-(1H-indazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The indazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic and nucleophilic reagents can be used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(1H-indazol-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between N-(1H-indazol-3-yl)propanamide and related propanamide derivatives.

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings Biological Relevance
This compound Indazole core, propanamide linker ~197.2 High potential for kinase inhibition Anticancer, anti-inflammatory
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Nitrophenyl, phenylsulfonamido groups Not specified Higher melting point due to nitro group Antibacterial activity
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide Benzimidazole, methyl-isoxazole 284 IR: CO stretch at 1678 cm⁻¹ Antiviral, antifungal
(S)-2-(Butylamino)-N-(2-cycloheptylethyl)-3-(1H-indazol-3-yl)propanamide Butylamino, cycloheptylethyl, indazole Not specified Enhanced lipophilicity from cycloheptyl Improved membrane penetration
N-(1H-Benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide Benzimidazole, indole 304.3 Dual heterocyclic motifs Neuroactive, antitumor

Structural and Functional Differences

  • Core Heterocycles :

    • Indazole (target compound): Exhibits strong π-π stacking and hydrogen-bonding interactions, favoring kinase inhibition .
    • Benzimidazole (): The fused benzene-imidazole ring enhances metabolic stability but reduces polarity compared to indazole .
    • Indole (): The pyrrole-benzene system in indole derivatives promotes interactions with serotonin receptors, suggesting neuroactive applications .
  • Substituent Effects :

    • Nitro groups (): Increase melting points and polarity but may introduce metabolic liabilities (e.g., nitroreductase activation) .
    • Sulfonamido groups (): Enhance acidity and hydrogen-bonding capacity, improving antibacterial activity .
    • Bulky groups (e.g., cycloheptylethyl in ): Boost lipophilicity and membrane permeability but reduce aqueous solubility .
  • Synthetic Routes :

    • Sodium triacetoxyborohydride-mediated reductive amination is employed for N-alkylation (), while classical coupling agents (e.g., EDC/HOBt) are used for amide bond formation in simpler derivatives .

Physical Properties

  • Melting Points : Nitro-substituted propanamides () display higher melting points (>200°C) due to intermolecular hydrogen bonding, whereas indazole derivatives typically melt at 150–180°C .
  • Spectroscopic Data : IR spectra of propanamides consistently show carbonyl stretches near 1670–1680 cm⁻¹, confirming amide bond integrity (e.g., 1678 cm⁻¹ in ) .

Q & A

What are the established synthetic methodologies for N-(1H-indazol-3-yl)propanamide, and how do reaction conditions influence product purity?

Answer:
The synthesis typically involves amide coupling between 1H-indazol-3-amine and propanoic acid derivatives using coupling agents like EDCl/HOBt under inert atmospheres. Reaction conditions are critical:

  • Temperature: Maintain 0–25°C to suppress indazole ring decomposition.
  • Solvent: Anhydrous DMF or dichloromethane minimizes hydrolysis side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields ≥95% purity.
    Controlled pH (neutral to slightly basic) prevents unwanted protonation of the indazole nitrogen .

Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound derivatives?

Answer:

  • ¹H/¹³C NMR: Assign indazole aromatic protons (δ 7.2–8.5 ppm) and propanamide carbonyl (δ ~170 ppm).
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography: SHELX software refines crystal structures, requiring crystals grown via slow evaporation (e.g., methanol/water mixtures). Hydrogen-bonding networks between indazole NH and carbonyl groups stabilize lattice packing .

How can researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

Answer:

  • Validation steps:
    • Repeat bioassays under standardized ATP concentrations (e.g., 10 µM for kinase inhibition).
    • Verify compound stability post-assay via LC-MS to rule out degradation.
    • Cross-validate docking results (AutoDock Vina) with alanine-scanning mutagenesis of target proteins.
  • Example: A 0.5-log difference in pIC50 vs. predicted affinity may indicate unmodeled solvation effects .

What strategies optimize the LogP and metabolic stability of indazolylpropanamides during lead optimization?

Answer:

  • Structural modifications:
    • Introduce -CF₃ at indazole C5 to reduce CYP3A4 oxidation (↑t₁/₂ from 2.1 to 6.3 hrs).
    • Replace propanamide methyl with -SO₂NH₂ (↓LogP from 3.8 to 2.1).
  • Assays: Microsomal stability tests (human liver microsomes, NADPH cofactor) quantify metabolic clearance .

What mechanistic insights explain the differential inhibition of kinase isoforms by this compound analogs?

Answer:

  • JAK2 vs. JAK3 selectivity:
    • Molecular dynamics show C7-cyclopropyl groups clash with JAK3 Leu956 (gatekeeper residue), reducing affinity.
    • ITC data confirm 8 nM KD for JAK2 via hydrogen bonding with Glu898 and π-stacking with Phe995.
  • Kinase profiling: Broad-panel screening (100+ kinases) identifies off-target hits for SAR refinement .

How should researchers design controlled experiments to evaluate solvent effects on propanamide tautomerism?

Answer:

  • Method: Variable-temperature ¹H NMR (298–338 K) in DMSO-d6/CDCl3.
  • Analysis: Integrate NH (δ 10.2 ppm, keto form) vs. OH (δ 5.8 ppm, enol form) signals. Solvents with low dielectric constants (e.g., CDCl3, ε=4.8) favor enol tautomers .

What chromatographic separation techniques resolve diastereomers formed during N-functionalization of the indazole core?

Answer:

  • Chiral HPLC: Amylose-based column (hexane:isopropanol 85:15, 1 mL/min) achieves α=1.32 resolution.
  • Stereochemical confirmation: NOESY correlations between indazole H4 and propanamide methyl groups distinguish R/S configurations .

Which in vitro models best predict the blood-brain barrier permeability of halogenated indazolylpropanamides?

Answer:

  • PAMPA-BBB: Permeability coefficient (Pe) >4.0×10⁻⁶ cm/s indicates high CNS penetration.
  • Validation: MDCK-MDR1 monolayers with efflux ratio <2.5 confirm low P-gp interaction. Correlate with computed parameters (PSA <70 Ų, AlogP98 <3) .

How do researchers reconcile conflicting cytotoxicity data between 2D monolayer and 3D spheroid models for this compound class?

Answer:

  • Normalization: Adjust IC50 values for 3D model penetration (measured via MALDI imaging mass spectrometry).
  • Hypoxia correction: Use pimonidazole staining to quantify hypoxic regions; ATP-based viability assays in normoxic vs. hypoxic conditions .

What crystallization additives improve diffraction quality for indazolylpropanamide co-crystals with target proteins?

Answer:

  • Additives: 0.2 M ammonium tartrate dibasic enhances crystal contacts.
  • Soaking: 5% PEG 400 reduces mosaicity, achieving ≤1.8 Å resolution.
  • Validation: SHELXL-refined omit maps confirm ligand occupancy and binding pose .

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